molecular formula C9H16N4S B8630309 4-methyl-N-(1,3-thiazol-2-ylmethyl)-1-piperazinamine

4-methyl-N-(1,3-thiazol-2-ylmethyl)-1-piperazinamine

Cat. No. B8630309
M. Wt: 212.32 g/mol
InChI Key: UADFSFHCSLKHSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-(1,3-thiazol-2-ylmethyl)-1-piperazinamine is a useful research compound. Its molecular formula is C9H16N4S and its molecular weight is 212.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-methyl-N-(1,3-thiazol-2-ylmethyl)-1-piperazinamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methyl-N-(1,3-thiazol-2-ylmethyl)-1-piperazinamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H16N4S

Molecular Weight

212.32 g/mol

IUPAC Name

4-methyl-N-(1,3-thiazol-2-ylmethyl)piperazin-1-amine

InChI

InChI=1S/C9H16N4S/c1-12-3-5-13(6-4-12)11-8-9-10-2-7-14-9/h2,7,11H,3-6,8H2,1H3

InChI Key

UADFSFHCSLKHSB-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)NCC2=NC=CS2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Commercially available 1,3-thiazole-2-carbaldehyde (0.388 mL, 4.42 mmol) and commercially available 4-methyl-1-piperazinamine (0.532 mL, 4.42 mmol) were dissolved in MeOH (20 mL) and cooled to 0° C. Then methyl orange indicator and enough 4M HCl in dioxane was added to keep the reaction mixture acidic and a light pinkish color. Then sodium cyanoborohydride (0.555 g, 8.84 mmol) was added and the reaction was left to stir. The reaction mixture was evaporated to provide crude 4-methyl-N-(1,3-thiazol-2-ylmethyl)-1-piperazinamine as a beige-yellow solid (2.2168 g). LCMS: (M+H)+=213.0.
Quantity
0.388 mL
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reactant
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0.532 mL
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20 mL
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0 (± 1) mol
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0 (± 1) mol
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0 (± 1) mol
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0.555 g
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reactant
Reaction Step Three

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